molecular formula C7H9NO3 B1616388 3-Hydroxypyridine-2,6-dimethanol CAS No. 38029-16-2

3-Hydroxypyridine-2,6-dimethanol

Cat. No. B1616388
CAS No.: 38029-16-2
M. Wt: 155.15 g/mol
InChI Key: PFCXYKDOJQERJW-UHFFFAOYSA-N
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Patent
US08268810B2

Procedure details

71.1 g (0.75 mol) of 3-hydroxypyridine are dissolved in 300 ml of a 10% aqueous NaOH solution. The combined mixture is brought to 90° C. and then 7×60 ml of a 30% formaldehyde solution are introduced portionwise (5.1 mol). The mixture is left at ambient temperature overnight and then neutralized with CH3COOH. It is concentrated and the residue is taken up in 600 ml of DMF. The insoluble light material is separated. The liquors are acidified with 75 ml 10N HCl. The mixture is concentrated. The residual oil is purified by chromatography on silanized silica with elution with water. Crystals are obtained. w=47 g.
Quantity
71.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8]=[O:9].C[C:11]([OH:13])=O>[OH-].[Na+]>[OH:1][C:2]1[C:3]([CH2:11][OH:13])=[N:4][C:5]([CH2:8][OH:9])=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
71.1 g
Type
reactant
Smiles
OC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to 90° C.
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated
CUSTOM
Type
CUSTOM
Details
The insoluble light material is separated
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
The residual oil is purified by chromatography on silanized silica with elution with water
CUSTOM
Type
CUSTOM
Details
Crystals are obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC=1C(=NC(=CC1)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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